

Cyclobuxine D: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Cyclobuxine D

Cat. No.: B190890

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Abstract

Cyclobuxine D, a steroidal alkaloid isolated from various species of the *Buxus* genus, has attracted significant interest within the scientific community due to its complex chemical architecture and potential pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Cyclobuxine D**, consolidating available data to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the structural features, stereochemical configuration, and available physicochemical and biological data. Furthermore, it details generalized experimental protocols for its isolation and discusses its potential mechanisms of action, including its role as an acetylcholinesterase inhibitor and a calcium channel blocker.

Chemical Structure and Properties

Cyclobuxine D is a complex steroidal alkaloid characterized by a modified pregnane skeleton. Its systematic IUPAC name is (3 β ,5 α ,16 α ,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol[1]. The structure features a distinctive 9,19-cyclopropane ring, a feature common to many *Buxus* alkaloids, and a 4-methylene group[1]. The presence of two methylamino groups at positions C-3 and C-20 contributes to its basic character.

The chemical formula of **Cyclobuxine D** is $C_{25}H_{42}N_2O$, with a corresponding molar mass of 386.62 g/mol [1].

Stereochemistry

The stereochemistry of **Cyclobuxine D** was first elucidated by Brown and Kupchan. The established stereochemical configuration is crucial for its biological activity and is defined by multiple chiral centers within its rigid polycyclic framework. The key stereochemical assignments are at positions 3, 5, 16, and 20, which are designated as 3 β , 5 α , 16 α , and 20S, respectively[1].

Table 1: Physicochemical Properties of **Cyclobuxine D**

Property	Value	Reference
IUPAC Name	(3 β ,5 α ,16 α ,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol	[1]
Chemical Formula	$C_{25}H_{42}N_2O$	[1]
Molar Mass	386.62 g/mol	[1]
Appearance	Crystalline solid	
CAS Number	2241-90-9	[2]

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of **Cyclobuxine D**. While specific spectral data with peak assignments are not readily available in the public domain, a summary of the types of data that would be expected is presented below. A crystal structure for **Cyclobuxine D** has been reported, confirming its molecular structure and stereochemistry[3].

Table 2: Summary of Spectroscopic and Crystallographic Data (Expected)

Data Type	Description
¹ H NMR	The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region, with characteristic signals for the methyl groups, the methylene protons, and the protons adjacent to the nitrogen and oxygen atoms.
¹³ C NMR	The carbon NMR spectrum would be expected to display 25 distinct signals corresponding to each carbon atom in the molecule, including the characteristic upfield signal for the cyclopropane carbons and the downfield signal for the olefinic carbon of the methylene group.
Mass Spectrometry	High-resolution mass spectrometry would confirm the elemental composition of C ₂₅ H ₄₂ N ₂ O. The fragmentation pattern would provide valuable information about the connectivity of the molecule.
X-ray Crystallography	Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure, confirming the connectivity, stereochemistry, and conformational details of the molecule in the solid state.

Experimental Protocols

Isolation of Cyclobuxine D from Buxus sempervirens

The following is a generalized protocol for the isolation of **Cyclobuxine D** from the leaves of *Buxus sempervirens*, based on described methodologies for Buxus alkaloids[4][5][6].

2.1.1. Extraction

- Air-dried and powdered leaves of *Buxus sempervirens* are macerated with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).

- The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Fractionation

- The crude extract is dissolved in a 10% aqueous acetic acid solution.
- The acidic solution is washed with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and other non-basic compounds.
- The aqueous layer is then basified with a strong base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10.
- The basic solution is extracted with a chlorinated solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.

2.1.3. Chromatographic Purification

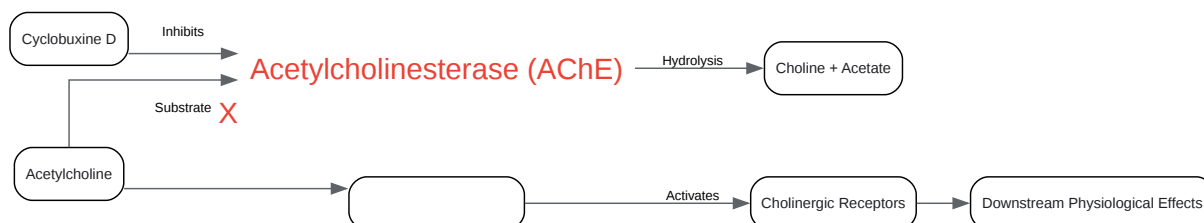
- The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.
- A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol gradients), is used to separate the different alkaloid components.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **Cyclobuxine D** are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity and Signaling Pathways

Cyclobuxine D has been reported to exhibit a range of biological activities, with its potential mechanisms of action being a subject of ongoing research. Two prominent areas of investigation are its effects on acetylcholinesterase and calcium channels.

Acetylcholinesterase Inhibition

Cyclobuxine D has been suggested to act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can have significant physiological effects.

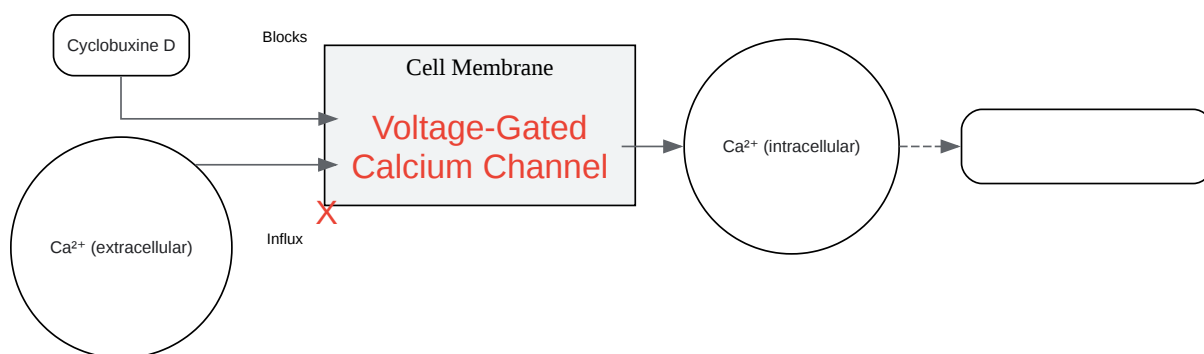


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Proposed mechanism of acetylcholinesterase inhibition by **Cyclobuxine D**.

Calcium Channel Blockade

Preliminary studies suggest that **Cyclobuxine D** may function as a calcium channel blocker. Voltage-gated calcium channels are crucial for various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. By blocking these channels, **Cyclobuxine D** could modulate these cellular events.



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